molecular formula C33H38N8O6 B12368593 Bz-Pro-Phe-Arg-pNA

Bz-Pro-Phe-Arg-pNA

Cat. No.: B12368593
M. Wt: 642.7 g/mol
InChI Key: IDSFNACJZVHKIB-KCHLEUMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chromozym PK is a non-radioactive amidolytic chromogenic substrate primarily used in the kinetic analysis of plasma kallikrein. It is a synthetic peptide substrate that is cleaved by plasma kallikrein, resulting in the release of a chromophore, which can be measured spectrophotometrically. This compound is widely used in biochemical assays to determine the activity of serine proteases, particularly plasma kallikrein .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chromozym PK is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to form the peptide chain. The key steps include:

    Protection of Amino Groups: The amino groups of the amino acids are protected using protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).

    Coupling Reactions: The protected amino acids are coupled using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.

    Deprotection: The protecting groups are removed to expose the free amino groups, allowing for further coupling reactions.

    Cleavage and Purification: The final peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of Chromozym PK follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is typically lyophilized to obtain a stable powder form .

Chemical Reactions Analysis

Types of Reactions

Chromozym PK undergoes hydrolysis when cleaved by plasma kallikrein. The hydrolysis reaction results in the release of a chromophore, 4-nitroaniline, which can be measured at 405 nm. This reaction is specific to serine proteases, particularly plasma kallikrein .

Common Reagents and Conditions

    Activator: Magnesium ions (Mg²⁺) are commonly used as activators. Other divalent metal ions such as manganese (Mn²⁺), iron (Fe²⁺), and zinc (Zn²⁺) can also be used.

    Buffer: The reaction is typically carried out in a buffer solution at pH 7.4.

    Temperature: The optimal temperature for the reaction is 25°C

Major Products

The major product formed from the hydrolysis of Chromozym PK is 4-nitroaniline, which is detected spectrophotometrically .

Scientific Research Applications

Chromozym PK is extensively used in scientific research for the following applications:

Mechanism of Action

Chromozym PK is cleaved by plasma kallikrein into a residual peptide and free 4-nitroaniline. The cleavage occurs at the peptide bond between the arginine and 4-nitroaniline moieties. The free 4-nitroaniline is then measured spectrophotometrically at 405 nm. The absorbance difference per minute is used to determine the kallikrein activity in units per milliliter (U/ml) .

Comparison with Similar Compounds

Chromozym PK is compared with other chromogenic substrates used for serine proteases:

    Chromozym TH: Used for thrombin activity assays.

    Chromozym PL: Used for plasmin activity assays.

    Chromozym t-PA: Used for tissue plasminogen activator assays.

Chromozym PK is unique in its specificity for plasma kallikrein, making it a valuable tool for studying this particular enzyme .

Properties

Molecular Formula

C33H38N8O6

Molecular Weight

642.7 g/mol

IUPAC Name

(2S)-1-benzoyl-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C33H38N8O6/c34-33(35)36-19-7-13-26(29(42)37-24-15-17-25(18-16-24)41(46)47)38-30(43)27(21-22-9-3-1-4-10-22)39-31(44)28-14-8-20-40(28)32(45)23-11-5-2-6-12-23/h1-6,9-12,15-18,26-28H,7-8,13-14,19-21H2,(H,37,42)(H,38,43)(H,39,44)(H4,34,35,36)/t26-,27-,28-/m0/s1

InChI Key

IDSFNACJZVHKIB-KCHLEUMXSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCN=C(N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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